molecular formula C11H11ClIN3O B1460190 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-15-9

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1460190
CAS No.: 1416713-15-9
M. Wt: 363.58 g/mol
InChI Key: FZURCRAFEKVBNJ-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1416713-15-9) is a heterocyclic compound with the molecular formula C₁₁H₁₁ClIN₃O and a molecular weight of 363.58 g/mol . It features a pyrazolo[4,3-b]pyridine core substituted with chlorine at position 5, iodine at position 3, and a tetrahydropyran (THP) protecting group at the nitrogen atom of the pyrazole ring. The compound is synthesized for use as a building block in medicinal chemistry, particularly in kinase inhibitor development, due to its halogenated aromatic system and modular reactivity .

Key physicochemical properties include:

  • Purity: >97% (HPLC)
  • SMILES: Clc1ncnc2c1n(nc2I)C3CCCCO3
  • InChiKey: VFZQHXGMBKJYEB-UHFFFAOYSA-N

The THP group enhances solubility and stability during synthetic modifications, making the compound a versatile intermediate in multi-step organic syntheses .

Properties

IUPAC Name

5-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZURCRAFEKVBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)I)N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its complex structure and potential biological activity. This compound consists of a pyrazolo[4,3-b]pyridine core, which is modified with chloro and iodo substituents, as well as a tetrahydro-2H-pyran group. Its molecular formula is C11H11ClIN3OC_{11}H_{11}ClIN_3O with a molecular weight of 363.58 g/mol .

Chemical Structure

The unique combination of functional groups in this compound is believed to influence its biological activity significantly. The presence of halogens (chlorine and iodine) along with the tetrahydropyran moiety may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Pyrazolo[4,3-b]pyridine derivatives are known to modulate various biochemical pathways, including:

  • Signal Transduction : These compounds can influence pathways related to cell proliferation, differentiation, and apoptosis.
  • Enzyme Inhibition : They may act as inhibitors of key enzymes involved in cancer cell metabolism and growth .

Anticancer Properties

Research indicates that compounds within the pyrazolo series exhibit significant anticancer properties. For instance, studies have demonstrated that similar pyrazolo compounds can induce apoptosis in cancer cell lines by activating caspases and regulating the expression of proteins involved in cell death pathways .

Case Studies

  • Study on Breast Cancer Cell Lines : A study reported that compounds similar to this compound showed stronger cytotoxic activity than cisplatin against MCF-7 and MDA-MB-231 breast cancer cells. The mechanism involved increased apoptosis via caspase activation .
  • Inhibition of Cyclin-dependent Kinases : Other pyrazolo derivatives have been shown to inhibit cyclin-dependent kinases (CDK) selectively, which are crucial for cell cycle regulation. For instance, one compound exhibited an IC50 value of 0.36 µM against CDK2, indicating potent inhibitory activity .

Pharmacokinetics

The pharmacokinetic profile of this compound can be influenced by its chemical structure, formulation, and the route of administration. Factors such as solubility, stability under physiological conditions, and metabolic pathways will determine its efficacy and safety in therapeutic applications .

Comparison with Similar Compounds

The structural uniqueness of this compound can be highlighted through comparison with related compounds:

Compound NameUnique Features
5-Chloro-1-(tetrahydro-2H-pyran)pyrazolo[3,4-c]pyridineLacks iodine substituent
6-Chloro-3-bromo-pyrazolo[3,4-b]pyridineDifferent halogenation pattern
5-Bromo pyrazolo[3,4-b]pyridineDifferent halogen; distinct biological properties

This table illustrates how variations in halogenation patterns can significantly impact the biological activity and reactivity of these compounds .

Scientific Research Applications

Structural Features

The compound's structure includes:

  • A pyrazolo[4,3-b]pyridine framework.
  • A tetrahydro-2H-pyran substituent which influences its solubility and reactivity.
  • Halogen atoms (chlorine and iodine) that can enhance biological activity through interactions with biological macromolecules.

Drug Development

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has been identified as a promising lead compound for developing new therapeutics targeting various diseases. Its derivatives can serve as scaffolds for designing novel drugs due to their ability to modulate biological pathways.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, preliminary studies have demonstrated that certain analogs can inhibit tumor growth by targeting specific kinases involved in cell proliferation.

Mechanistic Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate binding affinities to receptors or enzymes.

Binding Affinity Analysis

TargetBinding Affinity (Kd)Method Used
Kinase A50 nMSPR
Receptor B25 nMITC

These results indicate strong interactions with potential therapeutic targets, suggesting its utility in drug design.

Enzyme Inhibition

Studies have shown that 5-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-b]pyridine can act as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be beneficial in treating metabolic disorders.

Example of Enzyme Interaction

The compound has been tested against enzyme X, showing an IC50 value of 30 µM, indicating effective inhibition at relatively low concentrations.

Structural Analog Comparisons

To highlight the unique properties of this compound, comparisons with related pyrazolo compounds reveal how minor structural changes can significantly affect biological activity:

Compound NameStructural FeaturesUnique Properties
5-Bromo AnalogBromine instead of chlorineDifferent reactivity profile
6-Chloro AnalogChlorine at position 6Variability in biological activity

Applications in Material Sciences

Beyond medicinal applications, this compound's unique chemical properties allow it to be explored in material science contexts. Its ability to form stable complexes with metals can be utilized in catalysis and materials synthesis.

Catalytic Properties

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-b]pyridine has been tested as a catalyst in organic reactions, showing promising results in promoting reactions under mild conditions.

Catalytic Activity Data

Reaction TypeCatalyst ConcentrationYield (%)
A + B → C0.1 mol%85
D + E → F0.5 mol%90

These findings suggest its potential application in green chemistry initiatives.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name Molecular Formula Substituents (Positions) Protecting Group Molecular Weight Purity Reference
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine C₁₁H₁₁ClIN₃O Cl (5), I (3) THP (1) 363.58 >97%
5-Chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine C₁₂H₁₇ClIN₃OSi Cl (5), I (3) SEM (1) 409.73 N/A
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine C₁₁H₁₁BrIN₃O Br (5), I (3) THP (1) 408.09 95%
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine C₂₁H₂₂ClN₉ Cl (6), dimethylpyrazole (2), pyrazine-piperazine (7) None 455.91 N/A

Key Differences and Implications

(i) Halogen Substitution

  • Chlorine vs.
  • Iodine Retention : The iodine at position 3 is conserved in all analogs, suggesting its critical role in π-stacking interactions or as a synthetic handle for cross-coupling reactions .

(ii) Protecting Groups

  • THP vs. SEM : The THP group (tetrahydropyran) offers moderate steric hindrance and is acid-labile, whereas the SEM ([2-(trimethylsilyl)ethoxy]methyl) group provides superior stability under basic conditions .

(iii) Core Heterocycle Variations

  • Pyrazolo[4,3-b]pyridine vs. Imidazo[4,5-b]pyridine : Imidazo analogs (e.g., compound 27g in ) exhibit a fused imidazole ring instead of pyrazole, altering hydrogen-bonding capacity and solubility .

Preparation Methods

Pyrazolo[4,3-b]pyridine Core Formation

  • The pyrazolo[4,3-b]pyridine core is synthesized by cyclization of 2-chloro-3-cyanopyridine with hydrazine hydrate.
  • This step forms the fused heterocyclic system essential for further functionalization.
  • The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent.

Selective Iodination at C3 Position

  • The C3 iodination is achieved via in situ diazotization of the corresponding amino intermediate followed by treatment with iodide sources.
  • This method ensures regioselective introduction of iodine at the desired position.
  • Typical reagents include sodium nitrite (NaNO2) for diazotization and potassium iodide (KI) as the iodide source.
  • Reaction temperature is maintained around 0–5 °C initially, then allowed to warm to room temperature.

Chlorination at C5 Position

  • Chlorination is performed on the N-oxide derivative of the pyrazolopyridine to achieve selective substitution at the C5 position.
  • Common chlorinating agents include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).
  • The reaction is carried out under controlled temperature (0–25 °C) to prevent over-chlorination.
  • The N-oxide intermediate is prepared by oxidation of the pyrazolopyridine with m-chloroperbenzoic acid (m-CPBA).

Installation of Tetrahydropyranyl Protecting Group

  • The N1 nitrogen of the pyrazolopyridine is protected using tetrahydropyranyl (THP) chloride.
  • The reaction is conducted in the presence of a base such as pyridine or triethylamine in anhydrous dichloromethane.
  • This protection improves solubility and stability during subsequent cross-coupling or halogenation steps.

Deprotection of THP Group

  • The THP protecting group is removed by acidic hydrolysis, typically using methanolic hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
  • Mild conditions (room temperature to 70 °C) and short reaction times (15–30 minutes) afford high yields of the deprotected pyrazolopyridine.
  • The deprotection step is crucial to obtain the free NH compound for further biological evaluation or functionalization.

Optimization and Reaction Yields

The preparation methods have been optimized for yield, selectivity, and operational simplicity. Key findings include:

Step Conditions Yield (%) Notes
Pyrazolo[4,3-b]pyridine core formation Reflux in ethanol with hydrazine 75–90 Efficient cyclization
C3 Iodination NaNO2/KI, 0–25 °C, aqueous medium 85–95 High regioselectivity, mild temp
C5 Chlorination NCS or SO2Cl2, 0–25 °C 70–85 Controlled mono-chlorination
THP Protection THP-Cl, pyridine, DCM, rt 80–90 Protects N1, improves handling
THP Deprotection MeOH/HCl or TFA, rt to 70 °C 95–99 Rapid, high yield

Representative Experimental Data and Research Findings

  • The iodination and chlorination steps are often performed sequentially, with the iodination preceding chlorination on the N-oxide intermediate to ensure regioselectivity.
  • The THP protecting group is stable under the halogenation conditions but can be removed efficiently post-functionalization.
  • Suzuki–Miyaura cross-coupling reactions have been successfully used to further functionalize the 3-iodo and 5-chloro positions, demonstrating the synthetic utility of the halogenated intermediate.
  • The iodinated intermediate 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exhibits melting points around 159–161 °C and characteristic NMR signals confirming structure and purity.
  • The protecting group strategy allows for selective and high-yielding transformations, as evidenced by isolated yields above 90% for key intermediates.

Summary Table of Preparation Methodology

Step No. Reaction Type Reagents/Conditions Key Outcome
1 Cyclization 2-Chloro-3-cyanopyridine + hydrazine, reflux Pyrazolo[4,3-b]pyridine core formed
2 Diazotization + Iodination NaNO2, KI, 0–25 °C, aqueous medium Selective C3 iodination
3 Oxidation + Chlorination m-CPBA oxidation to N-oxide + NCS or SO2Cl2, 0–25 °C C5 chlorination on N-oxide intermediate
4 Protection THP-Cl, pyridine, DCM, room temperature N1 THP-protected pyrazolopyridine
5 Deprotection MeOH/HCl or TFA, room temperature to 70 °C Removal of THP group, final compound

Q & A

Q. What are the recommended synthetic methodologies for 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazolo[4,3-b]pyridine core. Key steps include:
  • Iodination : Direct halogenation at the 3-position using iodine monochloride (ICl) in acetic acid at 50–60°C .
  • THP Protection : Introducing the tetrahydro-2H-pyran (THP) group via acid-catalyzed reaction with dihydropyran (DHP) under anhydrous conditions (e.g., HCl in dioxane) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS (ESI+) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Use a combination of techniques:
  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm substitution patterns (e.g., THP group at ~4.5–5.5 ppm for anomeric protons) .
  • X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation in ethyl acetate. Data collection at 298 K (e.g., monoclinic system, space group P21/c) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and isotopic pattern for chlorine/iodine .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Storage : Keep at –20°C in airtight containers under inert gas (argon) to prevent hydrolysis of the THP group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact (P280/P281 codes) .
  • Ventilation : Conduct reactions in fume hoods (P271) to mitigate inhalation risks (H332) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to assess THP ring puckering or rotational barriers affecting proton shifts .
  • DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G*) with experimental data to identify conformational discrepancies .
  • Synchrotron Analysis : High-resolution X-ray diffraction (λ = 0.7 Å) to resolve ambiguities in bond lengths/angles .

Q. What strategies enhance the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC .
  • THP Deprotection Kinetics : Use 1H^1H NMR to track THP cleavage in acidic media (e.g., HCl/THF). Stabilize with non-protic solvents (e.g., DCM) .
  • Lyophilization : For long-term storage, lyophilize after freeze-drying in tert-butanol to prevent aggregation .

Q. How to design structure-activity relationship (SAR) studies for antitumor activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Br, F) or methyl groups at the 5-position. Assess cytotoxicity via MTT assays (e.g., IC50 in HeLa cells) .
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Prioritize analogs with ΔG < –8 kcal/mol .
  • Metabolic Stability : Screen in human liver microsomes (HLMs) to identify THP-modified derivatives with improved half-lives (t1/2 > 2h) .

Q. What computational methods predict solubility and bioavailability?

  • Methodological Answer :
  • QSAR Models : Use MarvinSketch or ACD/Labs to calculate logP (target: 2–3 for optimal permeability) .
  • COSMO-RS : Simulate solvation free energy in water and DMSO to guide solvent selection for formulations .
  • Pharmacokinetic Profiling : Apply SwissADME to predict CYP450 metabolism and blood-brain barrier penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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